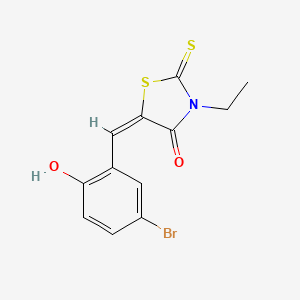

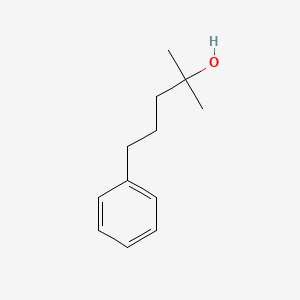

![molecular formula C13H9F3O B3060439 3'-(三氟甲基)[1,1'-联苯]-3-醇 CAS No. 365426-92-2](/img/structure/B3060439.png)

3'-(三氟甲基)[1,1'-联苯]-3-醇

描述

“3’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol” is a chemical compound that belongs to the group of phenol derivatives . It’s important to note that my internal knowledge was last updated in 2021, and I may not have the most recent information about this compound.

Synthesis Analysis

There are several methods for synthesizing compounds with trifluoromethyl groups. One approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method is noted for its broad substrate scope, high efficiency, and scalability .

Molecular Structure Analysis

The trifluoromethyl group is a functional group with the formula -CF3. It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The vibrational spectra and normal coordinate analysis of trifluoromethyl compounds can provide more detailed information about their molecular structure .

Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . There are several types of trifluoromethylation reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

科学研究应用

合成和化学性质

3'-(三氟甲基)[1,1'-联苯]-3-醇,一种以三氟甲基的存在为特征的化合物,由于其化学性质和在各个领域的潜在应用而备受关注。袁斌(2005 年)讨论了 3-(三氟甲基)-1,1'-联苯(一种相关化合物)的合成,重点介绍了 3-三氟甲基苯胺和改良的 Gomberg 缩合过程 (林袁斌,2005)。这突出了该化合物的合成可及性和三氟甲基在化学合成中的多功能性。

药物和农用化学品应用

三氟甲基在药物和农用化学品中越来越重要,它作为吸电子基团并影响分子和蛋白质之间的相互作用。赵等人(2010 年)展示了一种将 CF3 基团附加到一系列芳基底物上的有效方法,突出了其在增强药物和农用化学品性能方面的潜力 (E. Cho 等,2010)。

有机合成中的光氧化还原催化

利用可见光的 photoredox 催化已成为有机合成中的重要工具。小池和秋田(2016 年)讨论了光氧化还原催化碳碳多键氟甲基化的用途,其中三氟甲基发挥着至关重要的作用。该方法具有很高的官能团相容性和区域选择性,表明其在合成各种有机氟化合物中的潜力 (T. Koike & M. Akita,2016)。

有机材料和 OLED

三氟甲基取代的化合物也用于有机材料和有机发光二极管 (OLED)。Jang 等人(2007 年)研究了三氟甲基对聚酰亚胺薄膜的光学和介电性能的影响,证明了它们对颜色强度和热稳定性等性能的影响,这些性能对于材料科学应用至关重要 (Wonbong Jang 等,2007)。

作用机制

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets due to their free radical scavenging and metal chelating properties .

Mode of Action

Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Biochemical Pathways

Phenolic compounds have been reported to regulate several pathways, including activation of antioxidant response using the nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (cox-2) and cytokines with the help of nf-kb (nuclear factor-kappa b), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (16211), boiling point (178-179 °C), and density (1333 g/mL at 25 °C) can influence its pharmacokinetic properties .

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways .

安全和危害

The safety data sheet for a similar compound, “3’-(Trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

未来方向

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The synthesis and electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes have been studied, indicating potential applications in the field of organic electronics .

属性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPOORUJYGDZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461297 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365426-92-2 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

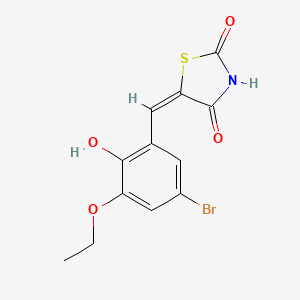

![1-[3-(Trifluoromethyl)benzyl]cyclopropane-carboxylic acid](/img/structure/B3060359.png)

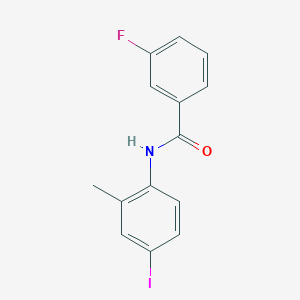

![[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B3060361.png)

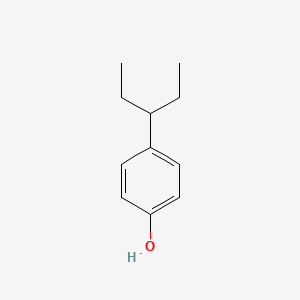

![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)

![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3060369.png)

![[1-(4-Methylphenyl)ethylidene]malononitrile](/img/structure/B3060372.png)